molecular formula C11H17NO3 B1428036 3-Methoxy-4-(3-methoxypropoxy)aniline CAS No. 1249721-94-5

3-Methoxy-4-(3-methoxypropoxy)aniline

Cat. No.: B1428036
CAS No.: 1249721-94-5
M. Wt: 211.26 g/mol
InChI Key: CHGCGUKHCSPCEJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-methoxyaniline with 3-methoxypropyl bromide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-Methoxy-4-(3-methoxypropoxy)aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form substituted aniline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, bases such as potassium carbonate or sodium hydroxide, and catalysts like palladium on carbon.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(3-methoxypropoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

3-Methoxy-4-(3-methoxypropoxy)aniline can be compared with other similar compounds, such as:

    3-Methoxyaniline: A simpler aniline derivative with a single methoxy group on the benzene ring.

    4-Methoxyaniline: Another aniline derivative with a methoxy group at the para position.

    3,4-Dimethoxyaniline: An aniline derivative with two methoxy groups on the benzene ring.

The uniqueness of this compound lies in the presence of both a methoxy group and a methoxypropoxy group, which can impart distinct chemical and biological properties compared to its simpler analogs .

Properties

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCGUKHCSPCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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